2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
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Overview
Description
“2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide” is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure suggests that it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the prop-2-en-1-yl group: This step may involve alkylation reactions using suitable alkylating agents.
Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions.
Acetylation with N-(3-fluorophenyl)acetamide: This final step involves the reaction of the intermediate with 3-fluoroaniline and acetic anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new thienopyrimidine derivatives with potential biological activities.
Biology
In biological research, it may be studied for its interactions with various biomolecules, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of “2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide” likely involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thienopyrimidine core suggests that it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: These compounds share the thienopyrimidine core and may have similar biological activities.
Fluorophenylacetamide derivatives: Compounds with the fluorophenylacetamide moiety may exhibit similar pharmacological properties.
Uniqueness
The uniqueness of “2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H18FN3O2S2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H18FN3O2S2/c1-4-8-23-18(25)16-11(2)12(3)27-17(16)22-19(23)26-10-15(24)21-14-7-5-6-13(20)9-14/h4-7,9H,1,8,10H2,2-3H3,(H,21,24) |
InChI Key |
NCFCEDZOWOHZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)CC=C)C |
Origin of Product |
United States |
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